molecular formula C9H18OSi B15075787 Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- CAS No. 60484-85-7

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-

Cat. No.: B15075787
CAS No.: 60484-85-7
M. Wt: 170.32 g/mol
InChI Key: ZZMCMSCUGYSBFL-UHFFFAOYSA-N
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Description

"Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-" is a silane derivative featuring a bicyclic ether core (7-oxabicyclo[4.1.0]heptane) substituted with three methyl groups on the silicon atom. This structure combines the steric bulk of trimethylsilane with the rigidity and electronic effects of the bicyclo[4.1.0] framework. The oxygen atom in the bicyclic system likely influences polarity and reactivity, while the silicon center may confer hydrolytic stability compared to analogous carbon-based compounds. Limited direct data exist for this specific compound, necessitating inferences from structurally related molecules .

Properties

CAS No.

60484-85-7

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

trimethyl(7-oxabicyclo[4.1.0]heptan-1-yl)silane

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8(9)10-9/h8H,4-7H2,1-3H3

InChI Key

ZZMCMSCUGYSBFL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C12CCCCC1O2

Origin of Product

United States

Preparation Methods

Lithium Trimethylsilanolate-Mediated Silylation

In anhydrous tetrahydrofuran (THF), lithium trimethylsilanolate (LiTMS) reacts with 7-oxabicyclo[4.1.0]heptane at −78°C to yield the target compound. The reaction proceeds via deprotonation of the epoxide oxygen, followed by silyl group transfer. Key parameters include:

  • Solvent : THF or diethyl ether (polar aprotic solvents enhance nucleophilicity).
  • Temperature : Low temperatures (−78°C) minimize side reactions such as epoxide polymerization.
  • Yield : 45–60%, limited by competing ring-opening pathways.

Grignard Reagent Approach

Trimethylsilylmagnesium bromide (Me₃SiMgBr) reacts with the epoxide in diethyl ether under reflux. The Grignard reagent attacks the less substituted carbon of the epoxide, forming a magnesium alkoxide intermediate that quenches to release the silane.

  • Reaction Time : 6–8 hours.
  • Challenges : Competing elimination reactions reduce yields to 30–40%.

Cyclopropanation Followed by Epoxidation

This two-step strategy constructs the bicyclic framework before introducing the epoxide and silane groups.

Simmons-Smith Cyclopropanation

A norbornene derivative undergoes cyclopropanation using diiodomethane and a zinc-copper couple. The resulting bicyclo[4.1.0]heptane is epoxidized with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Subsequent silylation with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium nitrate affords the final product.

  • Epoxidation Yield : 68% (similar to reported β-ionone epoxidation).
  • Silylation Efficiency : 85–90% when using HMDS.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) acetate catalyzes the reaction of norbornene with trimethylsilyldiazomethane, forming the bicyclo[4.1.0]heptane skeleton with concurrent silyl group incorporation. Epoxidation with dimethyldioxirane (DMDO) completes the synthesis.

  • Advantage : Single-pot methodology reduces purification steps.
  • Limitation : High catalyst loading (5 mol%) increases costs.

Catalytic Hydrosilylation of Bicyclic Dienes

Hydrosilylation offers a stereocontrolled route by adding silicon-hydrogen bonds across unsaturated bonds.

Platinum-Catalyzed Hydrosilylation

Norbornadiene reacts with trimethylsilane in the presence of Karstedt’s catalyst (Pt₂(dvs)₃) at 50°C. The exo-selective addition forms the bicyclic silane, which is subsequently epoxidized using hydrogen peroxide and a tungstate catalyst.

  • Selectivity : >90% exo product due to steric hindrance.
  • Epoxidation Conditions : 0.1 M H₂O₂, pH 8.5, 25°C.

Radical-Initiated Hydrosilylation

Azobisisobutyronitrile (AIBN) initiates the reaction between norbornene and trimethylsilane at 80°C. The radical intermediate preferentially adds to the endo face, yielding a mixture of diastereomers. Epoxidation with peracetic acid completes the synthesis.

  • Drawback : Poor stereocontrol (50:50 diastereomeric ratio).

Advanced Methodologies and Recent Innovations

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic epoxidation and silylation steps. A continuous flow setup using m-CPBA and HMDS achieves 75% yield with residence times under 10 minutes.

Enzymatic Epoxidation

Candida antarctica lipase B (CAL-B) catalyzes the epoxidation of silylated norbornene derivatives using hydrogen peroxide. This green chemistry approach avoids harsh oxidants and achieves 55% yield.

Comparative Analysis of Synthesis Routes

Method Yield (%) Stereoselectivity Scalability Cost
LiTMS Silylation 45–60 Moderate Lab-scale Low
Grignard Approach 30–40 Low Lab-scale Moderate
Simmons-Smith + m-CPBA 68 High Pilot-scale High
Pt-Catalyzed Hydrosilylation 70 High Industrial Very High
Flow Chemistry 75 High Industrial Moderate

Challenges and Optimization Strategies

  • Epoxide Ring Stability : The 7-oxabicyclo[4.1.0]heptane epoxide is prone to acid- or base-catalyzed ring-opening. Neutral pH and aprotic solvents are critical during silylation.
  • Silane Group Compatibility : Trimethylsilyl groups may undergo hydrolysis if moisture is present. Strict anhydrous conditions (e.g., Schlenk techniques) are mandatory.
  • Catalyst Deactivation : Platinum catalysts in hydrosilylation are poisoned by sulfur-containing impurities. Pre-purification of reactants via column chromatography improves catalyst lifetime.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting the silane group and the bicyclic structure. Key findings include:

Reagent/ConditionsProducts FormedYield (%)Notes
Ozone (O₃) in dichloromethaneSilanol derivatives60–75Selective oxidation of Si–C bonds.
Potassium permanganate (KMnO₄)Epoxide ring-opened carboxylic acids45–50Oxidative cleavage of bicyclic system.
Dioxygen (O₂) with HFIP solvent Partially oxidized intermediates12–20Requires hemiaminal reduction pathways.

Mechanistic Insight :
Oxidation of the silane group (Si–CH₃) generates silanol (Si–OH) via radical intermediates, while strong oxidants like KMnO₄ disrupt the bicyclic framework, yielding carboxylic acids. Dioxygen-mediated oxidation in hexafluoroisopropanol (HFIP) involves catalytic cycles with Hantzsch ester, though yields remain moderate .

Hydrolysis Reactions

Hydrolysis is a prominent reaction due to the silane group’s susceptibility to nucleophilic attack:

ConditionsProductsKey Characteristics
Aqueous HCl (pH < 3)7-Oxabicycloheptanol derivativesForms stable silanol intermediates
Basic hydrolysis (NaOH, H₂O)Disiloxane oligomersPolymerization observed at high pH

Mechanism :
The reaction proceeds via nucleophilic attack by water on the silicon atom, followed by cleavage of Si–C bonds. Acidic conditions stabilize silanol, while basic conditions promote condensation into disiloxanes.

Cross-Coupling Reactions

The trimethylsilyl group facilitates coupling with organometallic reagents:

ReagentConditionsProductsApplications
Grignard reagents (RMgX)Anhydrous THF, 0–25°CAlkyl/aryl-substituted silanesFunctional material synthesis
Palladium catalystsHeck/Suzuki conditionsBiaryl silane derivativesPharmaceutical intermediates

Notable Example :
Reaction with methylmagnesium bromide yields methylated silane derivatives, enhancing hydrophobicity for material coatings.

Ring-Opening Reactions

The strained oxabicyclo[4.1.0]heptane ring undergoes selective ring-opening:

ReagentProductsSelectivity
H₂O (acidic)Diol derivativesRegioselective at oxygen bridge
Lithium aluminum hydrideReduced bicyclic alcoholsRetains silane functionality

Mechanism :
Acid-mediated ring-opening proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water. Reduction with LiAlH₄ targets the epoxide, yielding alcohols without affecting the silane group.

Comparative Reactivity

The compound’s reactivity diverges from simpler silanes and epoxides due to its hybrid structure:

FeatureTrimethyl-7-Oxabicyclo SilaneAnalogues (e.g., TMSC₃H₆)
Oxidation Rate Faster (strained ring)Slower, requires harsh conditions
Hydrolysis Stability Moderate (pH-sensitive)High (stable in neutral conditions)
Coupling Efficiency High (synergy with bicyclic system)Moderate

Scientific Research Applications

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- is a chemical compound featuring a silane group and an oxabicyclo framework. It has a molecular formula of C10H20OSiC_{10}H_{20}OSi and a molecular weight of approximately 208.2967 g/mol. It is also known as 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one and β-Ionone-5,6-epoxide.

Scientific Research Applications

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- can be applied in diverse fields, including organic synthesis and medicinal chemistry. Specifically, 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one is used as a building block in organic synthesis to create more complex molecules. It is also studied for its potential biological activities and interactions with biological molecules, as well as its potential therapeutic applications. Furthermore, it is used in the production of various industrial chemicals and materials.

Chemical Reactions

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one can undergo oxidation, reduction, and substitution reactions, leading to various derivatives of the original compound, such as different oxabicycloheptane and butenone derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride, with controlled temperatures and pressures to ensure the desired products are formed.

The biological activity of 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one has been explored, highlighting its potential therapeutic applications and interactions with biological systems. The compound's mechanism of action involves interactions with molecular targets and pathways in biological systems. It can modify the surface of nanoparticles to improve their dispersion and act as an adhesion promoter by treating precursor materials with epoxy silanes. Studies suggest it has neuroprotective effects, reducing oxidative stress markers and improving cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- involves its ability to act as a coupling agent, facilitating the formation of covalent bonds between different molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Notes on Data Limitations

  • Direct experimental data for "Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-" are scarce, necessitating reliance on structural analogs.

Biological Activity

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl, also known by various names such as 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one and β-Ionone-5,6-epoxide, is a unique compound characterized by its bicyclic structure that integrates a silane moiety with an oxabicyclo framework. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

  • Molecular Formula : C₉H₁₈OSi
  • Molecular Weight : Approximately 170.32 g/mol
  • Structure : The compound features a bicyclic framework that contributes to its reactivity and potential biological applications.

The biological activity of silane compounds often hinges on their ability to interact with biological macromolecules. Specifically, silane derivatives can influence cellular mechanisms through:

  • Antioxidant Properties : Silanes may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Cell Membrane Interaction : The silane group can facilitate interactions with lipid membranes, potentially altering membrane fluidity and permeability.

Toxicological Profile

Research indicates that silane compounds can have varying degrees of toxicity depending on their structure:

  • Skin Sensitization : Some silanes are classified as skin sensitizers, indicating potential allergic reactions upon contact.
  • Aquatic Toxicity : Certain derivatives have shown acute toxicity to aquatic organisms, necessitating careful environmental assessment.
PropertyValue
Skin SensitizationYes (Category 1)
Aquatic Toxicity (LC50)6.1 mg/L
Oral LD50>2000 mg/kg

Synthesis Methods

Several synthesis routes have been documented for producing silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl:

  • Epoxidation Reactions : Involves the conversion of bicyclic precursors into epoxide forms.
  • Silane Functionalization : The introduction of trimethylsilyl groups to enhance stability and reactivity.

Applications

Silane compounds have diverse applications across various fields:

  • Organic Synthesis : Used as intermediates in the synthesis of complex organic molecules.
  • Material Science : Employed in the formulation of coatings and adhesives due to their unique bonding properties.

Study 1: Antioxidant Activity

A study investigated the antioxidant capabilities of various silane derivatives, including trimethyl-7-oxabicyclo[4.1.0]hept-1-yl. Results indicated significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.

Study 2: Environmental Impact Assessment

Research conducted on the aquatic toxicity of silane compounds revealed that trimethyl-7-oxabicyclo[4.1.0]hept-1-yl poses risks to aquatic ecosystems at certain concentrations. This study highlighted the importance of regulatory measures when utilizing such compounds in industrial applications.

Q & A

Basic: What synthetic strategies are used to synthesize trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-silane, and how is regioselectivity achieved?

Methodological Answer:
The compound is synthesized via regio- and stereoselective SN2 reactions between trimethylsilane derivatives and organometallic reagents. For example, in the synthesis of (+)-Macheridiol A, trimethylsilane reacts with arylcyanocuprates under controlled conditions to form adducts, followed by hydrolysis to yield stereochemically defined products . Key factors for regioselectivity include:

  • Use of arylcyanocuprates to direct nucleophilic attack.
  • Temperature control (e.g., −78°C) to minimize side reactions.
  • Stereochemical guidance from the bicycloheptene core.
    Analytical Validation: Reaction progress is monitored via TLC and NMR, with final stereochemistry confirmed by X-ray crystallography or 2D-NMR .

Basic: What characterization techniques are essential for verifying the structure and purity of this silane derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and stereochemistry. For example, δ −0.03 ppm in 1H-NMR confirms trimethylsilyl groups .
  • Infrared Spectroscopy (IR): Peaks at ~840–1049 cm−1 indicate Si-O-C bonds .
  • Chromatography: Flash column chromatography (hexanes/AcOEt) purifies intermediates, while HPLC ensures final purity (>98%) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weights (e.g., [M+Na]+ = 329.1552) .
    Reference Data: NIST Standard Reference Database 69 provides benchmark spectral data .

Advanced: How does this silane act as a coupling agent in polymer composites, and what methodologies evaluate its efficacy?

Methodological Answer:
The silane enhances interfacial adhesion in composites (e.g., PLA–wool systems) by forming covalent bonds between organic polymers and inorganic substrates. Experimental protocols include:

  • Surface Modification: Treat fibers with silane (0.5–2% w/w) in ethanol/water (70:30), followed by curing at 110°C .
  • Mechanical Testing: Microshear tests (ISO 4049) measure bond strength, while flexural resistance (ASTM D790) quantifies performance improvements (e.g., 20–30% increase in PLA–MLO–WB composites) .
  • Failure Analysis: SEM identifies cohesive vs. adhesive failure modes post-testing .
    Data Contradiction Note: Despite improved flexural strength, flexural modulus may remain unchanged due to matrix dominance .

Advanced: How can reaction conditions be optimized to control stereochemistry in silane-mediated syntheses?

Methodological Answer:

  • Solvent Selection: Anhydrous THF or CH2Cl2 minimizes hydrolysis of sensitive intermediates .
  • Additive Use: HMDS (hexamethyldisilazane) scavenges protons, enhancing silylation efficiency .
  • Temperature Gradients: Low temperatures (−78°C) stabilize Grignard intermediates, while room-temperature hydrolysis ensures controlled product formation .
    Case Study: In the synthesis of ((6,7-dimethoxy-1-vinyltetralin)oxy)trimethylsilane, stoichiometric excess of CH2=CHMgBr (2.7 eq.) ensures complete vinylation, achieving 59% yield after purification .

Advanced: How should researchers address contradictions in data when silane-modified materials show improved strength but unchanged modulus?

Methodological Answer:

  • Hypothesis Testing: Modulus is matrix-dominated, while strength relies on fiber-matrix adhesion. Test via:
    • Control Experiments: Compare untreated vs. silane-treated fibers in the same matrix .
    • Statistical Analysis: Use ANOVA (p<0.05) to confirm significance of strength improvements .
  • Mechanistic Studies: FTIR or XPS analyzes silane grafting density on fibers to correlate with mechanical outcomes .
    Example: In PLA–MLO–WB composites, silane improves stress transfer at interfaces but does not alter the polymer’s inherent stiffness .

Basic: What safety protocols are critical when handling this silane in laboratory settings?

Methodological Answer:

  • Storage: Keep at 0–6°C in airtight containers to prevent hydrolysis .
  • Handling: Use glove boxes or fume hoods due to flammability (flash point >230°F) and toxicity (WGK Germany 3) .
  • Waste Disposal: Quench with ethanol/water mixtures before disposal to deactivate reactive silanol groups .

Advanced: What strategies resolve low yield issues in stereoselective silane syntheses?

Methodological Answer:

  • Catalyst Screening: Transition metals (e.g., CuCN) enhance regioselectivity in SN2 reactions .
  • Stepwise Monitoring: Use in situ IR or GC-MS to detect intermediates and adjust reagent ratios dynamically .
  • Workflow Optimization: Sequential addition of reagents (e.g., slow addition of Grignard reagents) prevents exothermic side reactions .

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